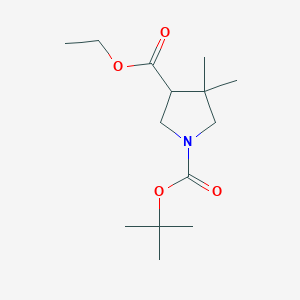![molecular formula C8H8N4 B12961068 2,3-Dimethylpyrazino[2,3-b]pyrazine CAS No. 6499-39-4](/img/structure/B12961068.png)
2,3-Dimethylpyrazino[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylpyrazino[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₈N₄ and a molecular weight of 160.1759 . This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals, organic materials, and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyrazino[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines as key intermediates . The reaction conditions often include metal-catalyzed amination reactions, such as Buchwald cross-coupling, or metal-free conditions under microwave irradiation . These methods allow for the regioselective formation of the desired pyrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylpyrazino[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated pyrazines or other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylpyrazino[2,3-b]pyrazine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,3-Dimethylpyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,3-Dimethylpyrazino[2,3-b]pyrazine include other pyrazine derivatives, such as:
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities. Compared to other pyrazine derivatives, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes .
Eigenschaften
CAS-Nummer |
6499-39-4 |
|---|---|
Molekularformel |
C8H8N4 |
Molekulargewicht |
160.18 g/mol |
IUPAC-Name |
2,3-dimethylpyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C8H8N4/c1-5-6(2)12-8-7(11-5)9-3-4-10-8/h3-4H,1-2H3 |
InChI-Schlüssel |
VCLLMUYFIQIZBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC=CN=C2N=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)


![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)





![7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12961044.png)

